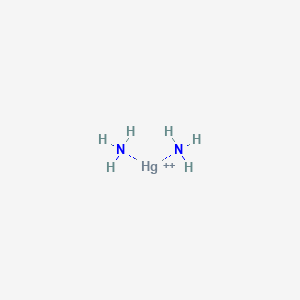
diamminemercury(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diamminemercury(2+) is a mercury coordination entity.
科学的研究の応用
Vibrational Spectra and Analysis
Research by Téllez and Díaz (1981) on the vibrational spectra of solid diamminemercury(II) chloride reveals insights into its molecular structure. They found that the spectra could be interpreted assuming D3d symmetry for the [Hg(NH3)2]2+ cations. This work contributes to understanding the structural and spectral properties of diamminemercury(II) compounds (Téllez & Díaz, 1981).
Electron Spin Resonance Spectra
In a study exploring the electron spin resonance spectra of β-diamminecopper(II) halides, Billing, Hathaway, and Tomlinson (1971) discussed the interaction of these compounds with diamminemercury(II) halides. Their research contributes to understanding the electronic and bonding properties of diamminemercury(II) and related compounds (Billing, Hathaway, & Tomlinson, 1971).
DNA Interstrand Cross-Linking and Cytotoxic Properties
Pascoe and Roberts (1974) investigated the interactions between mammalian cell DNA and inorganic platinum compounds, including studies on diamminemercury(II). Their findings on DNA interstrand cross-linking and cytotoxic properties of these compounds are crucial for understanding the biological interactions of diamminemercury(II) (Pascoe & Roberts, 1974).
NMR Kinetic and Mechanistic Studies
Research by Bancroft, Lepre, and Lippard (1990) on the kinetics and mechanism of binding of cis-diamminedichloroplatinum(II) to DNA using NMR spectroscopy provides valuable insights into the binding properties of related diamminemercury(II) compounds (Bancroft, Lepre, & Lippard, 1990).
Synthesis, Characterization, and Antitumor Activity
Galanski, Slaby, Jakupec, and Keppler (2003) discussed the synthesis and characterization of osteotropic diam(m)ineplatinum(II) complexes. Their research on the in vitro antitumor activity of these complexes offers insights into the potential medicinal applications of diamminemercury(II) (Galanski, Slaby, Jakupec, & Keppler, 2003).
DNA Interstrand Cross-Links
In a study by Brabec and Leng (1993), the DNA interstrand cross-links of trans-diamminedichloroplatinum(II) were examined, identifying preferential binding sites. This research contributes to the understanding of how diamminemercury(II) might interact with DNA (Brabec & Leng, 1993).
特性
製品名 |
diamminemercury(II) |
|---|---|
分子式 |
H6HgN2+2 |
分子量 |
234.65 g/mol |
IUPAC名 |
azane;mercury(2+) |
InChI |
InChI=1S/Hg.2H3N/h;2*1H3/q+2;; |
InChIキー |
GWMSFRRMDITVNA-UHFFFAOYSA-N |
正規SMILES |
N.N.[Hg+2] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



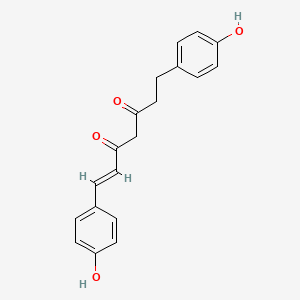
![(4-methoxyphenyl)methyl (2S,5R,6S)-6-bromo-6-[(S)-hydroxy-(1-methyltriazol-4-yl)methyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1243380.png)
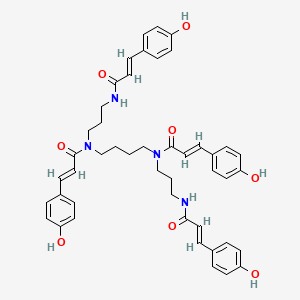
![1-[(1S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-benzyl-3-phenylpropanoyl)-methylamino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(3R)-2,2-dimethylpentan-3-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1243383.png)
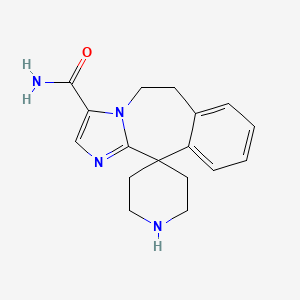
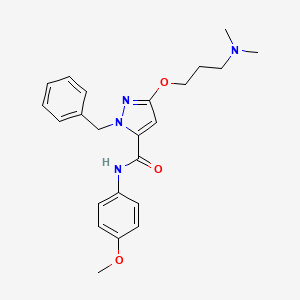
![(1S,6S)-1-phenylmethyl-10-(3-pyridylmethyl)-11-oxo-7-thia-10-azaspiro[5.6]dodecane 7,7-dioxide hydrochloride](/img/structure/B1243387.png)
![1-[(2S)-1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]-3-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1243388.png)
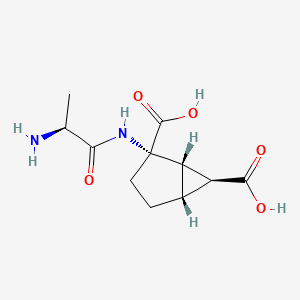
![(2s)-7-Amino-2-{[(R)-Hydroxy{(1r)-2-Methyl-1-[(3-Phenylpropanoyl)amino]propyl}phosphoryl]methyl}heptanoic Acid](/img/structure/B1243391.png)
![3-[2-(2-Carboxymethyl-1-cyclohexenyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B1243393.png)
![[4,5-Dihydroxy-9,10-dioxo-3-(3-oxopentanoyl)-9,10-dihydroanthracen-2-yl]acetic acid](/img/structure/B1243396.png)
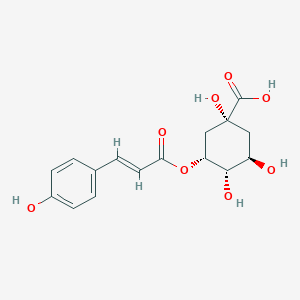
![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol](/img/structure/B1243400.png)